JNK1 Biochemical Potency: Direct Head-to-Head Comparison of JNK-1-IN-2 (C6) vs. Clinical Candidate CC-90001 in Identical ADP-Glo Kinase Assay
In the same study and under identical ADP-Glo kinase assay conditions, JNK-1-IN-2 (Compound C6) demonstrated a JNK1 IC50 of 33.5 nM, compared to 24.4 nM for the Phase II clinical candidate CC-90001 [1]. The 1.37-fold potency difference is narrow, placing C6 within the same potency tier as the clinical benchmark while offering a fundamentally simpler chemical scaffold amenable to further medicinal chemistry optimization [1].
| Evidence Dimension | JNK1 inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 33.5 nM |
| Comparator Or Baseline | CC-90001: IC50 = 24.4 nM |
| Quantified Difference | 1.37-fold lower potency (CC-90001 is 1.37× more potent) |
| Conditions | JNK1 ADP-Glo Kinase Assay (Promega); recombinant human JNK1; same study, identical assay platform [1] |
Why This Matters
For procurement decisions, this demonstrates that JNK-1-IN-2 delivers biochemical potency comparable to a Phase II clinical candidate within the same assay system, establishing it as a viable, synthesis-accessible alternative for preclinical JNK1 target engagement studies.
- [1] Qian H, Ding Y, Deng X, Huang W, Li Z, Liu F, Zhang J, Wang L, Liu J, Yuan Y, Hou S, Chen X, Ma L. Synthesis-accessibility-oriented design of c-Jun N-terminal kinase 1 inhibitor. Eur J Med Chem. 2023 Aug 5;256:115442. doi: 10.1016/j.ejmech.2023.115442. PMID: 37156184. View Source
